molecular formula C16H18N2O2S B1453085 5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline CAS No. 1220039-20-2

5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline

Cat. No.: B1453085
CAS No.: 1220039-20-2
M. Wt: 302.4 g/mol
InChI Key: GQXFWSYHGCQIQH-UHFFFAOYSA-N
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Description

It was first synthesized in 2009 by researchers at the University of California, San Francisco. This compound is characterized by its unique structure, which includes a quinoline moiety and a methylsulfonyl group, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline typically involves multiple steps, starting with the preparation of the quinoline moiety. One common method involves the condensation of aniline derivatives with cyclohexanone, followed by sulfonation to introduce the methylsulfonyl group . The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane (DCM) to facilitate the reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where halogenated derivatives can be synthesized using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Scientific Research Applications

5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes and signaling pathways.

    Medicine: QS11 has been investigated for its therapeutic potential, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, thereby influencing cellular signaling and metabolic processes. The quinoline moiety plays a crucial role in binding to target proteins, while the methylsulfonyl group enhances its solubility and bioavailability .

Comparison with Similar Compounds

5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline moiety and exhibit similar biological activities, but differ in their substituents and overall structure.

    Sulfonyl anilines: These compounds contain the sulfonyl group attached to an aniline moiety, but may lack the quinoline ring, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

5-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-21(19,20)16-9-8-13(11-14(16)17)18-10-4-6-12-5-2-3-7-15(12)18/h2-3,5,7-9,11H,4,6,10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXFWSYHGCQIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N2CCCC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline
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5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline
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5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline

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